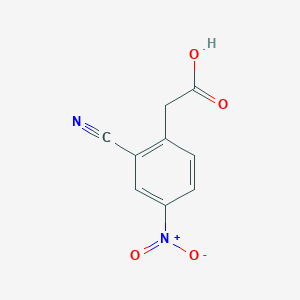
2-(2-Cyano-4-nitrophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyano-4-nitrophenyl)acetic acid is an organic compound belonging to the class of nitrobenzenes It consists of a benzene ring with a cyano group and a nitro group attached to it, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyano-4-nitrophenyl)acetic acid typically involves the cyanoacetylation of amines. One common method involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of a catalyst such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine in dimethylformamide . Another method involves the reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyano-4-nitrophenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Electrophilic substitution reactions may involve reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield 2-(2-Amino-4-cyanophenyl)acetic acid, while reduction of the cyano group can yield 2-(2-Nitro-4-aminophenyl)acetic acid.
Scientific Research Applications
2-(2-Cyano-4-nitrophenyl)acetic acid has several scientific research applications, including:
Biology: It can be used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of similar molecules in biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Cyano-4-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, which can modify the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)acetic acid: This compound is similar in structure but lacks the cyano group. It is used in similar applications but may have different reactivity and biological activity.
2-(2-Chloro-4-nitrophenyl)acetic acid: This compound has a chloro group instead of a cyano group. It may have different chemical properties and applications.
Uniqueness
2-(2-Cyano-4-nitrophenyl)acetic acid is unique due to the presence of both the cyano and nitro groups, which provide a combination of reactivity and potential biological activity that is not found in similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
2-(2-cyano-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H6N2O4/c10-5-7-3-8(11(14)15)2-1-6(7)4-9(12)13/h1-3H,4H2,(H,12,13) |
InChI Key |
KRCJNLHUUNWCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















